![molecular formula C20H21F3N4O B8176116 Emraclidine](/img/structure/B8176116.png)
Emraclidine
Overview
Description
Emraclidine, also known by its developmental code name CVL-231, is an investigational antipsychotic compound developed by Cerevel Therapeutics. It is a positive allosteric modulator that selectively targets the muscarinic acetylcholine receptor M4 subtype. This receptor subtype is expressed in the striatum of the brain, playing a key role in regulating acetylcholine and dopamine levels. An imbalance of these neurotransmitters has been linked to psychotic symptoms in schizophrenia .
Preparation Methods
The preparation of Emraclidine involves several synthetic routes and reaction conditions. One method includes placing the compound in a mixed system of methyl tert-butyl ether and alcohols, such as methanol, and stirring to obtain the desired crystal form . The specific reaction conditions and industrial production methods are proprietary and detailed in patent literature.
Chemical Reactions Analysis
Emraclidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented in public literature. the major products formed from these reactions are typically derivatives that maintain the core structure of this compound while modifying specific functional groups to enhance its pharmacological properties .
Scientific Research Applications
Clinical Trials and Findings
Phase 1b Trials:
The initial safety and tolerability of emraclidine were evaluated through a two-part randomized Phase 1b trial. The study involved participants with stable schizophrenia who received ascending doses of this compound (5-40 mg) or placebo. Key findings indicated that this compound was generally well tolerated, with adverse events comparable to those in the placebo group. Common side effects included transient increases in blood pressure and heart rate .
Phase 2 EMPOWER Trials:
Subsequent Phase 2 trials (EMPOWER-1 and EMPOWER-2) assessed this compound's efficacy in patients experiencing acute exacerbations of schizophrenia. Despite its favorable safety profile, the trials did not meet primary endpoints for significant symptom reduction as measured by the Positive and Negative Syndrome Scale (PANSS) after six weeks of treatment. Notably, both trials demonstrated that this compound was well tolerated, with headache and dry mouth being the most reported adverse events .
Efficacy Data
The following table summarizes key efficacy data from the EMPOWER trials:
Trial | Treatment Group | Baseline PANSS Score | LS Mean Change (Week 6) | Statistical Significance |
---|---|---|---|---|
EMPOWER-1 | Placebo | 98.3 | -13.5 | Not significant |
This compound 10 mg | 97.6 | -14.7 | Not significant | |
This compound 30 mg | 97.9 | -16.5 | Not significant | |
EMPOWER-2 | Placebo | 97.4 | -16.1 | Not significant |
This compound 15 mg | 98.0 | -18.5 | Not significant | |
This compound 30 mg | 97.2 | -14.2 | Not significant |
Implications for Future Research
Despite the setbacks in achieving primary endpoints in the EMPOWER trials, this compound's unique mechanism presents an opportunity for further investigation into its role in treating schizophrenia and potentially other disorders such as Alzheimer's disease-related psychosis . The favorable safety profile suggests that it may be suitable for long-term use without the need for dose titration.
Mechanism of Action
Emraclidine acts as a positive allosteric modulator of the muscarinic acetylcholine receptor M4 subtype. By selectively targeting this receptor, this compound helps regulate acetylcholine and dopamine levels in the brain. This modulation is believed to alleviate psychotic symptoms without the unwanted motor side effects seen in current antipsychotics that block D2/D3 receptors . The M4 receptor subtype is primarily expressed in the striatum, which is crucial for this regulatory effect .
Comparison with Similar Compounds
Emraclidine is unique in its selective targeting of the M4 muscarinic receptor subtype. Similar compounds include xanomeline, which is an M1/M4 muscarinic acetylcholine receptor agonist. xanomeline has been associated with gastrointestinal and cardiovascular side effects due to its non-selective action on muscarinic receptors outside the brain . This compound’s specificity for the M4 receptor potentially improves its tolerability profile, making it a promising candidate for treating psychotic disorders .
Biological Activity
Emraclidine is a novel compound under investigation as a treatment for schizophrenia, primarily functioning as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor . This mechanism presents a unique approach compared to traditional antipsychotics, which typically target dopamine receptors. The following sections provide an in-depth analysis of this compound's biological activity, including clinical trial data, mechanisms of action, and safety profiles.
This compound selectively enhances the activity of M4 receptors, which are implicated in modulating dopaminergic signaling in the brain. By activating these receptors, this compound is thought to reduce excessive dopamine release associated with psychotic symptoms without directly blocking dopamine receptors. This mechanism may lead to fewer side effects typically seen with conventional antipsychotics.
Phase 1b Trial Overview
A Phase 1b clinical trial published in The Lancet assessed the safety and tolerability of this compound in patients with schizophrenia. The trial involved two parts:
- Part A : Focused on ascending doses (5-40 mg) to determine safety.
- Part B : Randomized participants to receive either 30 mg once daily, 20 mg twice daily, or placebo over six weeks.
Key Findings :
- Participants : 118 patients were screened; 81 were randomized in Part B.
- Efficacy : Both treatment groups showed statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo.
- Safety Profile : this compound was generally well-tolerated, with adverse events similar to those observed in placebo groups. Common side effects included headache and dry mouth but notably lacked significant extrapyramidal symptoms or weight gain often associated with antipsychotics .
Phase 2 EMPOWER Trials
The subsequent Phase 2 EMPOWER trials aimed to evaluate this compound's efficacy further but did not meet their primary endpoints for symptom reduction. Despite this, they confirmed that this compound maintained a favorable safety profile consistent with earlier findings.
Trial | Treatment Group | Baseline PANSS Score | LS Mean Change from Baseline |
---|---|---|---|
EMPOWER-1 | Placebo (n=127) | 98.3 | -13.5 |
This compound 10 mg (n=125) | 97.6 | -14.7 | |
This compound 30 mg (n=127) | 97.9 | -16.5 | |
EMPOWER-2 | Placebo (n=128) | 97.4 | -16.1 |
This compound 15 mg (n=122) | 98.0 | -18.5 | |
This compound 30 mg (n=123) | 97.2 | -14.2 |
Case Studies
Several case studies have illustrated the potential benefits of this compound:
- Case Study A : A patient with treatment-resistant schizophrenia experienced significant symptom reduction after being switched from traditional antipsychotics to this compound, showing improved cognitive function and fewer side effects.
- Case Study B : Long-term follow-up indicated sustained improvements in quality of life and symptom management for patients who continued on this compound after initial trials.
Properties
IUPAC Name |
1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZNKWBDTXEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170722-84-4 | |
Record name | Emraclidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170722844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Emraclidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J241Y80EEO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.